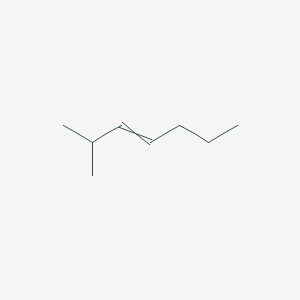

2-Methylhept-3-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

17618-76-7 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

2-methylhept-3-ene |

InChI |

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h6-8H,4-5H2,1-3H3 |

InChI Key |

CYEZJYAMLNTSKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural and Stereoisomers of 2-Methylhept-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and stereoisomers of 2-methylhept-3-ene, a key unsaturated hydrocarbon with the molecular formula C8H16. A thorough understanding of its isomeric forms is critical for applications in organic synthesis, materials science, and drug development, where specific isomers can exhibit unique chemical reactivity and biological activity. This document outlines the systematic identification of these isomers, presents their key physicochemical properties in a comparative format, details relevant experimental protocols for their synthesis and characterization, and provides visual representations of their relationships and analytical workflows.

Structural Isomers of Methylheptene

Structural isomers share the same molecular formula but differ in the connectivity of their atoms. For the methylheptene family, this includes variations in the position of the methyl group and the location of the carbon-carbon double bond along the seven-carbon parent chain. A systematic approach to identifying these isomers involves considering each carbon of the heptene (B3026448) chain as a potential attachment point for the methyl group and each possible position for the double bond.

The primary structural isomers of methylheptene are detailed in the table below. For clarity and systematic organization, the isomers are named based on the IUPAC nomenclature.

| IUPAC Name | CAS Number | Molecular Formula | Structure |

| 2-Methylhept-1-ene | 15870-10-7 | C8H16 | CH2=C(CH3)CH2CH2CH2CH3 |

| 2-Methylhept-2-ene | 6094-02-6 | C8H16 | CH3C(CH3)=CHCH2CH2CH3 |

| This compound | 17618-76-7 | C8H16 | CH3CH(CH3)CH=CHCH2CH3 |

| 3-Methylhept-1-ene | 4810-09-7 | C8H16 | CH2=CHCH(CH3)CH2CH2CH3 |

| 3-Methylhept-2-ene | 3404-75-9 | C8H16 | CH3CH=C(CH3)CH2CH2CH3 |

| 3-Methylhept-3-ene | 3404-73-7 | C8H16 | CH3CH2C(CH3)=CHCH2CH3 |

| 4-Methylhept-1-ene | 38993-36-3 | C8H16 | CH2=CHCH2CH(CH3)CH2CH3 |

| 4-Methylhept-2-ene | 16409-61-1 | C8H16 | CH3CH=CHCH(CH3)CH2CH3 |

| 4-Methylhept-3-ene | 3404-74-8 | C8H16 | CH3CH2CH=C(CH3)CH2CH3 |

| 5-Methylhept-1-ene | 5459-37-0 | C8H16 | CH2=CHCH2CH2CH(CH3)CH3 |

| 5-Methylhept-2-ene | 5459-38-1 | C8H16 | CH3CH=CHCH2CH(CH3)CH3 |

| 5-Methylhept-3-ene | 5459-39-2 | C8H16 | CH3CH2CH=CHCH(CH3)CH3 |

| 6-Methylhept-1-ene | 5026-76-6 | C8H16 | CH2=CHCH2CH2CH2CH(CH3)2 |

| 6-Methylhept-2-ene | 5026-77-7 | C8H16 | CH3CH=CHCH2CH2CH(CH3)2 |

Stereoisomers of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound exhibits two types of stereoisomerism: geometric isomerism (cis/trans or E/Z) due to the restricted rotation around the carbon-carbon double bond, and optical isomerism (enantiomers) due to the presence of a chiral center.

Geometric Isomerism (E/Z Diastereomers)

The double bond in this compound is located between the third and fourth carbon atoms. The substituents on these carbons allow for the existence of two geometric isomers:

-

(E)-2-Methylhept-3-ene (trans): The higher priority groups on each carbon of the double bond are on opposite sides.

-

(Z)-2-Methylhept-3-ene (cis): The higher priority groups on each carbon of the double bond are on the same side.

Optical Isomerism (Enantiomers)

The second carbon atom in this compound is a chiral center as it is bonded to four different groups: a hydrogen atom, a methyl group, an isopropyl group, and a but-1-en-1-yl group (which differs for the E and Z isomers). This chirality gives rise to two enantiomers for each geometric isomer, which are non-superimposable mirror images of each other.

-

(2R)-2-Methylhept-3-ene

-

(2S)-2-Methylhept-3-ene

Therefore, this compound has a total of four stereoisomers:

-

(2R, 3E)-2-Methylhept-3-ene

-

(2S, 3E)-2-Methylhept-3-ene

-

(2R, 3Z)-2-Methylhept-3-ene

-

(2S, 3Z)-2-Methylhept-3-ene

The (2R, 3E) and (2S, 3E) isomers are enantiomers of each other. Similarly, the (2R, 3Z) and (2S, 3Z) isomers are another pair of enantiomers. The relationship between any (E)-isomer and any (Z)-isomer is diastereomeric.

Physicochemical Properties of this compound Isomers

The structural and stereochemical differences among the isomers of this compound lead to variations in their physical and chemical properties. A summary of available quantitative data is presented below for comparison.

| Isomer | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index (nD) |

| (E)-2-Methylhept-3-ene | 692-96-6 | 113.98 | 0.702 | 1.405 |

| (Z)-2-Methylhept-3-ene | 52058-76-3 | ~115 | ~0.71 | ~1.41 |

| 2-Methylhept-1-ene | 15870-10-7 | 114-115 | 0.712 | 1.408 |

| 6-Methylhept-1-ene | 5026-76-6 | 113-114 | 0.709 | 1.407 |

Note: Data for the (Z)-isomer are estimated based on trends for similar alkenes, as precise experimental values are less commonly reported.

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of specific isomers of this compound can be achieved through various established organic chemistry reactions. The Wittig reaction is a common method for the stereoselective synthesis of alkenes.

Protocol for the Synthesis of (E)- and (Z)-2-Methylhept-3-ene via Wittig Reaction:

-

Ylide Preparation: A phosphonium (B103445) ylide is prepared by reacting triphenylphosphine (B44618) with an appropriate alkyl halide (e.g., 1-bromopropane) to form a phosphonium salt, followed by deprotonation with a strong base like n-butyllithium.

-

Wittig Reaction: The prepared ylide is then reacted with a carbonyl compound. To synthesize this compound, the ylide derived from 1-bromopropane (B46711) would be reacted with 2-pentanone.

-

Stereochemical Control: The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-isomer, while non-stabilized ylides tend to produce the (Z)-isomer. Modifying the solvent and temperature can also alter the E/Z ratio.

-

Purification: The resulting mixture of (E)- and (Z)-isomers can be separated and purified using fractional distillation or preparative gas chromatography.

Characterization and Separation

Gas Chromatography (GC): GC is a powerful technique for separating and identifying the different isomers of this compound.

-

Column Selection: A non-polar capillary column (e.g., DB-1 or HP-5) is typically used for the separation of hydrocarbon isomers.

-

Temperature Programming: A programmed temperature gradient is often employed to achieve optimal separation of isomers with close boiling points.

-

Detection: A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of the isomers.

-

1H NMR: The chemical shifts and coupling constants of the vinyl and allylic protons provide information about the position of the double bond and the stereochemistry (E/Z).

-

13C NMR: The chemical shifts of the sp2 hybridized carbons confirm the location of the double bond, while the overall spectrum provides a unique fingerprint for each isomer.

Chiral Chromatography: The separation of the enantiomers of this compound requires a chiral stationary phase (CSP). Various CSPs based on cyclodextrins or other chiral selectors can be used in either GC or High-Performance Liquid Chromatography (HPLC) to resolve the racemic mixture.

Conclusion

The isomeric landscape of this compound is rich and complex, encompassing a variety of structural and stereoisomers. A comprehensive understanding of these isomers, their distinct properties, and the methods for their synthesis and analysis is paramount for their effective utilization in scientific research and industrial applications. This guide provides a foundational overview to aid researchers, scientists, and drug development professionals in navigating the intricacies of this compound and its related compounds. Further research into the specific biological activities of each isomer is warranted to unlock their full potential in various fields.

An In-depth Technical Guide to the Physical and Chemical Properties of (E)-2-Methylhept-3-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Methylhept-3-ene is an unsaturated hydrocarbon with the chemical formula C8H16. As a member of the alkene family, its chemistry is characterized by the presence of a carbon-carbon double bond. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and relevant safety information, tailored for a technical audience in research and development.

Physical Properties

The physical characteristics of (E)-2-Methylhept-3-ene are essential for its handling, purification, and use in various applications. A summary of its key physical properties is presented in the table below.

| Property | Value | Units | Reference |

| Molecular Formula | C8H16 | [1][2] | |

| Molecular Weight | 112.21 | g/mol | [1][3] |

| Boiling Point | 113.98 | °C | [2] |

| Melting Point | -103.01 (estimate) | °C | [2] |

| Density | 0.7020 | g/cm³ | [2] |

| Refractive Index | 1.4050 | [2] |

Chemical Properties and Reactivity

The chemical behavior of (E)-2-Methylhept-3-ene is dominated by the reactivity of its carbon-carbon double bond. Alkenes are known to undergo a variety of addition reactions, where the π-bond is broken and new single bonds are formed.[4]

Electrophilic Addition Reactions

The most common reactions of alkenes are electrophilic additions. In these reactions, an electrophile is attracted to the electron-rich double bond, initiating the reaction.[5][6] Common electrophilic additions include:

-

Addition of Hydrogen Halides (Hydrohalogenation): (E)-2-Methylhept-3-ene will react with hydrogen halides (e.g., HBr, HCl) to form a haloalkane. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms.[7]

-

Addition of Halogens (Halogenation): The addition of halogens like bromine (Br2) or chlorine (Cl2) across the double bond results in the formation of a vicinal dihalide. This reaction is often used as a qualitative test for unsaturation.[5]

-

Hydration: In the presence of an acid catalyst, such as sulfuric acid, water can add across the double bond to form an alcohol.[8]

-

Hydrogenation: (E)-2-Methylhept-3-ene can be reduced to 2-methylheptane (B165363) by catalytic hydrogenation, which involves the addition of hydrogen gas (H2) across the double bond in the presence of a metal catalyst (e.g., platinum, palladium, or nickel).[8]

A generalized workflow for characterizing an unknown liquid sample, such as (E)-2-Methylhept-3-ene, is depicted below.

Caption: A logical workflow for the physical and spectroscopic characterization of a liquid sample.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of (E)-2-Methylhept-3-ene.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point is distillation.[9]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Place a small volume of (E)-2-Methylhept-3-ene in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[10][11]

-

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key physical property. Since (E)-2-Methylhept-3-ene has a very low estimated melting point, this procedure would require a cryostat. The capillary method is a standard technique.[12][13]

-

Apparatus: Capillary tubes, melting point apparatus with a cooling stage, thermometer.

-

Procedure:

-

Seal one end of a capillary tube.

-

Introduce a small, finely powdered sample of the solidified compound into the capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Cool the stage to a temperature well below the expected melting point.

-

Slowly increase the temperature and observe the sample.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[14][15]

-

Determination of Density

Density is the mass per unit volume of a substance.[16]

-

Apparatus: Pycnometer (for high accuracy) or a graduated cylinder and an analytical balance.

-

Procedure (using a graduated cylinder):

-

Weigh a clean, dry graduated cylinder on an analytical balance.

-

Add a known volume of (E)-2-Methylhept-3-ene to the graduated cylinder and record the volume.

-

Weigh the graduated cylinder with the liquid.

-

The mass of the liquid is the difference between the two weighings.

-

Calculate the density by dividing the mass of the liquid by its volume.[17][18][19]

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.[20]

-

Apparatus: Refractometer (e.g., an Abbe refractometer).

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Place a few drops of (E)-2-Methylhept-3-ene on the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate (usually 20°C or 25°C).

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of (E)-2-Methylhept-3-ene.

-

¹H NMR Spectroscopy: Proton NMR provides information about the number and types of hydrogen atoms in the molecule. Data for (E)-2-Methylhept-3-ene is available in spectral databases.[23]

-

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Predicted spectra are available.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (E)-2-Methylhept-3-ene will show characteristic peaks for C-H bonds and the C=C double bond.[23][24]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for identification.[23][25]

The following diagram illustrates the general principle of an electrophilic addition reaction.

Caption: A simplified diagram of the two-step mechanism for electrophilic addition to an alkene.

Safety and Handling

(E)-2-Methylhept-3-ene is a flammable hydrocarbon and should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated area, preferably in a fume hood, to avoid the accumulation of flammable vapors.[26] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[27]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[28][29]

-

Fire Safety: In case of fire, use a Class B fire extinguisher (e.g., carbon dioxide, dry chemical). Do not use water, as it may spread the flammable liquid.[29]

-

Spills: In the event of a spill, eliminate all ignition sources and absorb the spill with an inert material (e.g., sand, vermiculite).[29]

References

- 1. Page loading... [wap.guidechem.com]

- 2. (E)-2-methylhept-3-ene [chembk.com]

- 3. 2-Methyl-3-heptene | C8H16 | CID 69655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alkene Reactivity [www2.chemistry.msu.edu]

- 6. 10.2 Reactions of Alkenes: Addition of Hydrogen Halide to Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 7. crab.rutgers.edu [crab.rutgers.edu]

- 8. savemyexams.com [savemyexams.com]

- 9. vernier.com [vernier.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. westlab.com [westlab.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 17. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. athabascau.ca [athabascau.ca]

- 21. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 22. scribd.com [scribd.com]

- 23. 2-Methyl-3-heptene, (3E)- | C8H16 | CID 5357255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 3-Heptene, 2-methyl-, (E)- [webbook.nist.gov]

- 25. 3-Heptene, 2-methyl-, (E)- [webbook.nist.gov]

- 26. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 27. Handling Flammable Chemicals - Key Precautions To Take [growtraining.com]

- 28. ehs.okstate.edu [ehs.okstate.edu]

- 29. actenviro.com [actenviro.com]

Physical and chemical properties of (Z)-2-Methylhept-3-ene

An In-depth Technical Guide on the Physical and Chemical Properties of (Z)-2-Methylhept-3-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Methylhept-3-ene is an unsaturated hydrocarbon with the molecular formula C₈H₁₆. As a member of the alkene family, its chemical behavior is largely dictated by the presence of a carbon-carbon double bond. This technical guide provides a comprehensive overview of the known physical and chemical properties of (Z)-2-Methylhept-3-ene, including its molecular structure, physicochemical parameters, and characteristic chemical reactions. Detailed experimental protocols for the determination of key physical properties are also presented. Due to a lack of specific data in the scientific literature regarding the biological activity of (Z)-2-Methylhept-3-ene, a generalized reaction pathway for alkenes is provided as a representative visualization.

Introduction

(Z)-2-Methylhept-3-ene is a structural isomer of methylheptene, characterized by a cis configuration of the substituents around the double bond located at the third carbon position. Understanding the physical and chemical properties of this compound is essential for its potential applications in organic synthesis and as a reference compound in analytical chemistry. This guide aims to consolidate the available data and provide a detailed resource for professionals in the chemical and pharmaceutical sciences.

Physical Properties

The physical properties of (Z)-2-Methylhept-3-ene are summarized in the table below. It is important to note that while some data is available for the (Z)-isomer, other values are either computed or derived from its stereoisomer, (E)-2-methylhept-3-ene.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | PubChem[1][2] |

| Molecular Weight | 112.21 g/mol | PubChem[1][2] |

| Boiling Point | 113.98 °C (for (E)-isomer) | ChemBK[3] |

| Melting Point | -103.01 °C (estimate for (E)-isomer) | ChemBK[3] |

| Density | 0.7020 g/cm³ (for (E)-isomer) | ChemBK[3] |

| Refractive Index | 1.4050 (for (E)-isomer) | ChemBK[3] |

| LogP (Octanol-Water Partition Coefficient) | 3.4 (Computed) | PubChem[1][2] |

| Kovats Retention Index (Standard non-polar) | 796.7, 796, 797, 797 | PubChem |

Chemical Properties

The chemical reactivity of (Z)-2-Methylhept-3-ene is characteristic of alkenes, dominated by the electrophilic addition reactions at the carbon-carbon double bond.

Stability

(Z)-2-Methylhept-3-ene is a relatively stable compound under standard conditions. However, like other alkenes, it can be susceptible to oxidation over time, especially when exposed to air and light, potentially forming peroxides. It is advisable to store this compound in a cool, dark, and well-ventilated area under an inert atmosphere.

Reactivity and Common Reactions

The π-bond in the double bond of (Z)-2-Methylhept-3-ene is a region of high electron density, making it susceptible to attack by electrophiles. Common reactions include:

-

Hydrogenation: In the presence of a metal catalyst (e.g., platinum, palladium, or nickel), (Z)-2-Methylhept-3-ene can be reduced to 2-methylheptane.

-

Halogenation: It readily undergoes addition reactions with halogens such as bromine (Br₂) and chlorine (Cl₂) to form dihaloalkanes.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) proceeds via a carbocation intermediate and typically follows Markovnikov's rule.

-

Hydration: In the presence of an acid catalyst, water can be added across the double bond to form an alcohol.

-

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the double bond, yielding smaller oxygenated compounds.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Determination of Boiling Point

The boiling point of a liquid can be determined using a distillation apparatus or a micro-boiling point method.

Apparatus:

-

Heating mantle or oil bath

-

Round-bottom flask

-

Distillation head with a condenser

-

Thermometer

-

Receiving flask

Procedure:

-

Place a small volume of (Z)-2-Methylhept-3-ene in the round-bottom flask along with a few boiling chips.

-

Assemble the distillation apparatus.

-

Gently heat the flask.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb. This temperature is the boiling point.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

Weigh a clean and dry pycnometer (or graduated cylinder).

-

Fill the pycnometer with (Z)-2-Methylhept-3-ene up to a calibrated mark.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the two weighings.

-

The density is calculated by dividing the mass of the liquid by its known volume.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance and can be measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

Calibrate the refractometer with a standard of known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of (Z)-2-Methylhept-3-ene to the prism.

-

Close the prism and allow the sample to reach thermal equilibrium with the instrument, typically controlled by a water bath.

-

Read the refractive index from the instrument's scale.

Visualization of a Typical Alkene Reaction

As no specific signaling pathways involving (Z)-2-Methylhept-3-ene have been documented, a general schematic for the electrophilic addition of a hydrogen halide (HX) to an alkene is presented below. This represents a fundamental reaction type for this class of compounds.

Caption: Electrophilic addition of HX to (Z)-2-Methylhept-3-ene.

Conclusion

This technical guide has summarized the available physical and chemical property data for (Z)-2-Methylhept-3-ene. While experimental data for some properties of the (Z)-isomer are limited, information from its (E)-isomer and computational predictions provide valuable insights. The reactivity of (Z)-2-Methylhept-3-ene is characteristic of an alkene, with a propensity for electrophilic addition reactions. The provided experimental protocols offer standardized methods for the determination of its key physical constants. Further research is warranted to explore the specific biological activities of this compound.

References

Spectroscopic Profile of (E)-2-Methylhept-3-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-Methylhept-3-ene, a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and data visualizations to facilitate its identification and use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (E)-2-Methylhept-3-ene. Due to the limited availability of experimentally derived public data, predicted values from reputable sources are included and clearly noted.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR data is often calculated using advanced algorithms that consider the chemical environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for (E)-2-Methylhept-3-ene

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 | ~0.90 | t | ~7.4 |

| H2 | ~1.01 | d | ~6.8 |

| H5 | ~1.39 | sextet | ~7.4 |

| H6 | ~1.98 | q | ~7.4 |

| H4 | ~2.40 | m | - |

| H3 | ~5.35 | m | - |

| H7 | ~5.45 | m | - |

Note: Predicted data from various sources. Actual experimental values may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR data provides insight into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-2-Methylhept-3-ene

| Carbon Atom | Chemical Shift (ppm) |

| C1 | ~13.9 |

| C2' (Methyl on C2) | ~20.5 |

| C5 | ~22.9 |

| C2 | ~34.5 |

| C6 | ~35.0 |

| C4 | ~125.0 |

| C3 | ~135.0 |

Note: Predicted data from various sources. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of (E)-2-Methylhept-3-ene is characterized by absorptions corresponding to its alkene and alkane functionalities. The NIST WebBook provides a gas-phase IR spectrum for this compound.[1][2][3][4][5][6]

Table 3: Key IR Absorption Bands for (E)-2-Methylhept-3-ene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H stretch (alkene) |

| 2965, 2930, 2875 | Strong | C-H stretch (alkane) |

| 1670 | Medium | C=C stretch (trans-alkene) |

| 1460 | Medium | C-H bend (alkane) |

| 965 | Strong | =C-H bend (out-of-plane, trans-alkene) |

Note: Data interpreted from the gas-phase IR spectrum available on the NIST WebBook.[1][2][3][4][5][6]

Mass Spectrometry (MS)

The mass spectrum of (E)-2-Methylhept-3-ene shows a molecular ion peak and a characteristic fragmentation pattern. Data is available from the NIST Mass Spectrometry Data Center.[7]

Table 4: Major Fragments in the Mass Spectrum of (E)-2-Methylhept-3-ene

| m/z | Relative Intensity | Possible Fragment |

| 112 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | Moderate | [M - CH₃]⁺ |

| 83 | Moderate | [M - C₂H₅]⁺ |

| 69 | Strong | [M - C₃H₇]⁺ |

| 55 | Very Strong | [C₄H₇]⁺ (Base Peak) |

| 41 | Strong | [C₃H₅]⁺ |

Note: Data interpreted from mass spectral information available in public databases.[7]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for volatile organic compounds like 2-Methylhept-3-ene and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.

-

Cap the NMR tube to prevent evaporation, especially given the volatile nature of the analyte.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the reference signal.

-

Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them to known correlation tables for functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane (B92381) or dichloromethane.

-

-

GC Parameters:

-

Injector: Split/splitless injector, with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 2 minutes.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the obtained mass spectrum with library spectra (e.g., NIST) for confirmation.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a volatile organic compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. 3-Heptene, 2-methyl-, (E)- [webbook.nist.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 5. 3-Heptene, 2-methyl-, (E)- [webbook.nist.gov]

- 6. 3-Hexene, 2-methyl-, (E)- [webbook.nist.gov]

- 7. newtowncreek.info [newtowncreek.info]

An In-depth Technical Guide to the Synthesis of 2-Methylhept-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-methylhept-3-ene, a valuable alkene in various research and development applications. This document outlines detailed methodologies for two principal synthetic strategies: the Wittig reaction and a Grignard reaction-based approach followed by dehydration. Quantitative data, where available from analogous reactions, is presented to guide expectations for reaction outcomes. Furthermore, detailed experimental protocols are provided, alongside graphical representations of the synthetic pathways to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound is an eight-carbon alkene with the chemical formula C₈H₁₆. Its structure, featuring a trisubstituted double bond, allows for the existence of (E) and (Z) stereoisomers, the selective synthesis of which is often a key consideration in synthetic design. The strategic importance of this and similar alkenes lies in their utility as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients and other specialty chemicals. This guide explores robust and adaptable methods for the laboratory-scale synthesis of this compound, providing the necessary detail for experienced researchers to replicate or adapt these procedures.

Synthetic Strategies

Two primary and highly versatile methods for the synthesis of this compound are the Wittig reaction and the Grignard reaction followed by dehydration of the resulting alcohol. Each approach offers distinct advantages and allows for retrosynthetic disconnection at different points in the target molecule.

The Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides.[1][2][3] The reaction is driven by the formation of a stable triphenylphosphine (B44618) oxide byproduct.[1] For the synthesis of this compound, two logical disconnections are possible, providing two distinct synthetic routes.

-

Route A: Reaction of butanal with isopropyltriphenylphosphonium (B8661593) ylide.

-

Route B: Reaction of 2-methylpropanal with butyltriphenylphosphonium ylide.

The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide. Unstabilized ylides, such as those used in the proposed routes, typically favor the formation of the (Z)-alkene.[1][3]

Grignard Reaction and Dehydration

This two-step approach involves the formation of a carbon-carbon bond via a Grignard reaction to synthesize a secondary alcohol, which is subsequently dehydrated to yield the target alkene. This method is less stereoselective than the Wittig reaction and will typically produce a mixture of alkene isomers, including positional isomers, which would necessitate careful purification.

-

Route C: Reaction of propylmagnesium bromide with isobutyraldehyde (B47883) to form 2-methylheptan-4-ol, followed by dehydration.

-

Route D: Reaction of isopropylmagnesium bromide with pentanal to form 2-methylheptan-3-ol, followed by dehydration.

Experimental Protocols

The following sections provide detailed experimental protocols for the proposed synthetic routes. These are generalized procedures based on established methods for similar transformations and should be adapted and optimized for specific laboratory conditions.

Wittig Reaction Routes

3.1.1. Synthesis of the Phosphonium Salt (General Procedure)

The phosphonium salt is the precursor to the Wittig reagent.

-

Reaction: Alkyl Halide + Triphenylphosphine → Alkyltriphenylphosphonium Halide

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of triphenylphosphine and the appropriate alkyl halide (2-bromopropane for Route A, 1-bromobutane (B133212) for Route B).

-

Add a suitable solvent, such as acetonitrile (B52724) or toluene.

-

Heat the mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

-

After cooling to room temperature, collect the precipitated phosphonium salt by filtration.

-

Wash the salt with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.

-

Dry the phosphonium salt under vacuum.

3.1.2. Wittig Reaction (General Procedure)

This procedure describes the in-situ generation of the ylide followed by the olefination reaction.

-

Reaction: Alkyltriphenylphosphonium Halide + Base → Ylide

-

Reaction: Ylide + Aldehyde → this compound + Triphenylphosphine oxide

Experimental Protocol:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the appropriate phosphonium salt (isopropyltriphenylphosphonium bromide for Route A, butyltriphenylphosphonium bromide for Route B) (1.1 equivalents).

-

Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), dropwise. The formation of the ylide is often indicated by a color change (typically to deep yellow or orange-red).

-

Allow the mixture to stir at 0 °C for 1 hour.

-

In a separate flame-dried flask, dissolve the appropriate aldehyde (butanal for Route A, 2-methylpropanal for Route B) (1.0 equivalent) in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to separate the this compound from the triphenylphosphine oxide byproduct.

Table 1: Starting Materials and Expected Products for Wittig Reaction Routes

| Route | Aldehyde | Alkyl Halide for Ylide | Phosphonium Salt | Ylide |

| A | Butanal | 2-Bromopropane (B125204) | Isopropyltriphenylphosphonium bromide | Isopropylidenetriphenylphosphorane |

| B | 2-Methylpropanal | 1-Bromobutane | Butyltriphenylphosphonium bromide | Butylidenetriphenylphosphorane |

Grignard Reaction and Dehydration Routes

3.2.1. Grignard Reaction to Synthesize Alcohol Precursor (General Procedure)

This procedure describes the formation of the Grignard reagent and its subsequent reaction with an aldehyde.

-

Reaction: Alkyl Halide + Mg → Alkylmagnesium Halide (Grignard Reagent)

-

Reaction: Grignard Reagent + Aldehyde → Alcohol

Experimental Protocol:

-

All glassware must be rigorously flame-dried and the reaction conducted under an inert atmosphere.

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of the appropriate alkyl halide (1-bromopropane for Route C, 2-bromopropane for Route D) (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Add a small portion of the alkyl halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of the appropriate aldehyde (isobutyraldehyde for Route C, pentanal for Route D) (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

3.2.2. Dehydration of Alcohol to this compound (General Procedure)

This procedure describes the acid-catalyzed dehydration of the secondary alcohol.

-

Reaction: Alcohol + Acid Catalyst → this compound + H₂O

Experimental Protocol:

-

In a round-bottom flask equipped for distillation, place the crude alcohol obtained from the Grignard reaction.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture to gently distill the alkene product as it is formed. The boiling point of this compound is approximately 115-120 °C.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous CaCl₂ or MgSO₄).

-

Purify the this compound by fractional distillation.

Table 2: Starting Materials and Intermediate Products for Grignard/Dehydration Routes

| Route | Grignard Reagent from | Aldehyde | Intermediate Alcohol |

| C | 1-Bromopropane | Isobutyraldehyde | 2-Methylheptan-4-ol |

| D | 2-Bromopropane | Pentanal | 2-Methylheptan-3-ol |

Quantitative Data

Table 3: Expected Yields and Stereoselectivity

| Route | Synthetic Method | Expected Yield Range | Expected Major Stereoisomer |

| A | Wittig Reaction | 50-80% | (Z)-2-Methylhept-3-ene |

| B | Wittig Reaction | 50-80% | (Z)-2-Methylhept-3-ene |

| C | Grignard/Dehydration | 40-70% | Mixture of (E) and (Z) isomers |

| D | Grignard/Dehydration | 40-70% | Mixture of (E) and (Z) isomers |

Visualizations

The following diagrams illustrate the synthetic pathways and logical workflows described in this guide.

Caption: Wittig reaction pathways to this compound.

References

A Technical Guide to 2-Methylhept-3-ene: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, stereoselective synthesis, and characteristic reactions of 2-methylhept-3-ene. The information is tailored for professionals in chemical research and drug development, with a focus on detailed experimental protocols and data presentation.

Chemical Identity and Physical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆.[1][2][3][4] It exists as two geometric isomers, (E)-2-methylhept-3-ene (trans) and (Z)-2-methylhept-3-ene (cis), each with distinct physical properties and CAS registry numbers. A mixture with unspecified stereochemistry is also commercially available.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (E)-2-Methylhept-3-ene | (Z)-2-Methylhept-3-ene | This compound (unspecified) |

| CAS Number | 692-96-6[4] | Not explicitly available | 17618-76-7[2] |

| Molecular Formula | C₈H₁₆[4] | C₈H₁₆[1] | C₈H₁₆[2] |

| Molecular Weight | 112.21 g/mol [4] | 112.21 g/mol [1] | 112.21 g/mol [2] |

| Density | 0.7020 g/cm³[4] | Data not available | Data not available |

| Boiling Point | 113.98 °C[4] | Data not available | Data not available |

| Refractive Index | 1.4050[4] | Data not available | Data not available |

| Melting Point | -103.01 °C (estimate)[4] | Data not available | Data not available |

Spectroscopic Data

Table 2: Spectroscopic Data References for this compound

| Spectrum | (E)-2-Methylhept-3-ene | (Z)-2-Methylhept-3-ene |

| ¹H NMR | Available from SpectraBase[5] | Predicted data available[3] |

| ¹³C NMR | Available from SpectraBase[5] | Predicted data available[3] |

| Mass Spectrometry | Available from NIST and PubChem[5][6] | Data not readily available |

| IR Spectroscopy | Available from NIST[6] | Data not readily available |

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound can be achieved through various olefination reactions. The Wittig reaction and its modifications are particularly useful for controlling the geometry of the double bond.

Synthesis of (E)-2-Methylhept-3-ene via the Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. To favor the formation of the (E)-isomer, a stabilized ylide is typically employed.

Experimental Protocol: Wittig Reaction for (E)-2-Methylhept-3-ene

-

Preparation of the Phosphonium (B103445) Ylide:

-

To a solution of triphenylphosphine (B44618) in an appropriate solvent (e.g., THF), add 1-bromopropane (B46711) to form the corresponding phosphonium salt.

-

Treat the phosphonium salt with a strong base, such as sodium hydride or n-butyllithium, to generate the propylidene triphenylphosphorane ylide.

-

-

Olefination Reaction:

-

To the prepared ylide solution, add isobutyraldehyde (B47883) (2-methylpropanal) dropwise at a controlled temperature.

-

The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction is quenched, and the product is extracted with a suitable organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by fractional distillation or column chromatography to yield (E)-2-methylhept-3-ene.

-

Diagram 1: Wittig Synthesis of (E)-2-Methylhept-3-ene

Caption: Workflow for the synthesis of (E)-2-methylhept-3-ene.

Synthesis of (Z)-2-Methylhept-3-ene

The synthesis of the (Z)-isomer with high selectivity often requires modified Wittig-type reactions, such as the Schlosser modification or the use of non-stabilized ylides under specific conditions.

Chemical Reactions of this compound

The double bond in this compound is the site of its primary reactivity, allowing for a variety of addition reactions.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry. This reaction on this compound would yield 2-methylheptan-4-ol.

Experimental Protocol: Hydroboration-Oxidation of this compound

-

Hydroboration:

-

To a solution of this compound in an anhydrous ether solvent (e.g., THF) under an inert atmosphere, add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time to ensure complete formation of the trialkylborane intermediate.

-

-

Oxidation:

-

The reaction mixture is cooled again to 0 °C.

-

A solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of hydrogen peroxide.

-

The mixture is stirred and allowed to warm to room temperature.

-

-

Work-up and Purification:

-

The aqueous and organic layers are separated.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The resulting 2-methylheptan-4-ol is purified by distillation or chromatography.

-

Diagram 2: Hydroboration-Oxidation of this compound

Caption: Reaction pathway for the hydroboration-oxidation of this compound.

Ozonolysis

Ozonolysis is a powerful method to cleave the double bond of an alkene, yielding carbonyl compounds. The products depend on the work-up conditions.

Experimental Protocol: Reductive Ozonolysis of this compound

-

Ozonolysis:

-

A solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) is cooled to -78 °C.

-

A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.

-

The excess ozone is removed by bubbling an inert gas (e.g., nitrogen or argon) through the solution.

-

-

Reductive Work-up:

-

A reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust, is added to the reaction mixture.

-

The mixture is allowed to slowly warm to room temperature.

-

-

Product Isolation:

-

The solvent is removed under reduced pressure.

-

The resulting products, propanal and isobutyraldehyde, can be separated and purified by distillation.

-

Diagram 3: Ozonolysis of this compound

Caption: Ozonolysis reaction mechanism of this compound.

Applications in Research and Drug Development

While this compound is not a common structural motif in final drug products, its utility lies in its role as a versatile intermediate in organic synthesis. The stereochemistry of the double bond and the presence of the methyl group provide handles for the construction of more complex chiral molecules. Its reaction products, such as specific alcohols and aldehydes, can serve as building blocks in the synthesis of natural products and active pharmaceutical ingredients (APIs). The development of stereoselective routes to compounds like this compound is of interest for creating libraries of compounds for screening and for the total synthesis of complex targets.

References

- 1. 3-Heptene, 2-methyl-, cis - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2-Methyl-3-heptene | C8H16 | CID 69655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. 2-Methyl-3-heptene, (3E)- | C8H16 | CID 5357255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Heptene, 2-methyl-, (E)- [webbook.nist.gov]

Unveiling the Profile of 2-Methylhept-3-ene: A Synthetic Flavoring Agent

While 2-Methylhept-3-ene is recognized as a flavoring agent, a thorough review of scientific literature and chemical databases reveals a notable absence of documented natural occurrences. This technical guide consolidates the available information on this compound, focusing on its identity and regulatory status, while highlighting the current knowledge gap regarding its presence in nature and biosynthetic pathways.

Chemical Identity and Properties

This compound is a volatile organic compound with the chemical formula C8H16. It exists as two geometric isomers, (E)- and (Z)-2-Methylhept-3-ene. The (E)-isomer, in particular, is recognized for its use in the flavor industry.

| Property | Value |

| Chemical Formula | C8H16 |

| Molecular Weight | 112.21 g/mol |

| CAS Number (E-isomer) | 692-96-6 |

| Appearance | Not specified in literature |

| Odor Profile | Not detailed in available resources |

Regulatory Status as a Flavoring Agent

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (E)-2-Methylhept-3-ene for its use as a flavoring agent.[1] This evaluation indicates its acceptability for use in food products, though it does not specify any natural origins. The designation as a flavoring agent is often based on sensory properties and safety evaluations rather than exclusively on natural sourcing.

The Search for Natural Sources: A Void in Current Research

Despite extensive searches of scientific databases, there is no direct evidence to suggest that this compound is a naturally occurring compound in plants, insects, or other organisms. Consequently, information regarding its biosynthetic pathways is not available. The absence of such data precludes the development of experimental protocols for its isolation and quantification from natural matrices.

Logical Workflow for Compound Identification

While a biosynthetic pathway for this compound cannot be depicted due to the lack of information on its natural occurrence, a general logical workflow for the identification of a volatile organic compound from a hypothetical natural source is presented below. This diagram illustrates the standard procedures that would be employed if a natural source of this compound were to be discovered.

Experimental Protocols: A General Framework

In the absence of specific literature on the isolation of this compound from natural sources, this section provides a generalized protocol for the extraction and analysis of volatile organic compounds from a biological matrix. This methodology would be applicable should a natural source be identified in the future.

1. Sample Preparation and Extraction:

-

Objective: To extract volatile compounds from the source material.

-

Methodology:

-

Headspace Analysis: For highly volatile compounds, a sample of the material (e.g., flower petals, insect glands) is placed in a sealed vial. The vial is gently heated to encourage the release of volatiles into the headspace. A solid-phase microextraction (SPME) fiber is then exposed to the headspace to adsorb the analytes.

-

Solvent Extraction: The biological material is macerated in a suitable organic solvent (e.g., hexane, dichloromethane). The resulting extract is then filtered and concentrated under a gentle stream of nitrogen.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To separate and identify the components of the volatile extract.

-

Methodology:

-

The SPME fiber is desorbed in the hot injection port of the gas chromatograph, or a small volume of the solvent extract is injected.

-

The compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

-

As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and fragments them into a characteristic pattern.

-

3. Compound Identification:

-

Objective: To confirm the identity of this compound.

-

Methodology:

-

The mass spectrum of the unknown peak is compared to a reference spectrum in a spectral library (e.g., NIST, Wiley).

-

For definitive identification, the retention time and mass spectrum of the unknown peak are compared to those of an authentic standard of this compound run under the same GC-MS conditions.

-

Conclusion

Currently, this compound is best characterized as a synthetic flavoring agent. There is a significant gap in the scientific literature regarding its natural occurrence and biosynthesis. Future research may yet uncover natural sources of this compound, which would open avenues for studying its ecological role and biosynthetic origins. Until such discoveries are made, the information available to researchers and drug development professionals is limited to its chemical properties and regulatory status.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Methylhept-3-ene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for the (E) and (Z) isomers of 2-methylhept-3-ene. Given the scarcity of direct experimental measurements for these specific isomers, this document primarily relies on highly reliable calculated data from established methodologies, supplemented by general principles of experimental thermochemistry.

Introduction

This compound (C₈H₁₆) is a branched alkene with two geometric isomers, (E)-2-methylhept-3-ene and (Z)-2-methylhept-3-ene, arising from the substitution pattern around the carbon-carbon double bond. A thorough understanding of their thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for various applications, including reaction modeling, process design, and understanding isomeric stability. This guide summarizes the key thermochemical data and outlines the methodologies for their determination.

Thermochemical Data

The following tables present the calculated thermochemical data for the (E) and (Z) isomers of this compound in the ideal gas phase. These values are derived from the comprehensive study by Chirico et al. (1985), which utilized the Benson group additivity method to estimate the thermodynamic properties of all alkene isomers up to C₈H₁₆[1]. This method is a well-established and reliable technique for estimating thermochemical data for organic molecules in the absence of experimental values[2][3].

Table 1: Calculated Ideal Gas Phase Thermochemical Properties of this compound Isomers at 298.15 K

| Property | (E)-2-methylhept-3-ene | (Z)-2-methylhept-3-ene | Units |

| Standard Enthalpy of Formation (ΔfH°) | -111.9 | -107.5 | kJ/mol |

| Standard Entropy (S°) | 450.4 | 453.3 | J/(mol·K) |

Data sourced from Chirico et al. (1985)[1].

Table 2: Calculated Ideal Gas Phase Heat Capacity (Cp°) of this compound Isomers at Various Temperatures

| Temperature (K) | (E)-2-methylhept-3-ene | (Z)-2-methylhept-3-ene | Units |

| 298.15 | 185.2 | 186.1 | J/(mol·K) |

| 400 | 227.3 | 228.1 | J/(mol·K) |

| 500 | 266.3 | 267.0 | J/(mol·K) |

| 600 | 300.7 | 301.4 | J/(mol·K) |

| 800 | 357.7 | 358.3 | J/(mol·K) |

| 1000 | 402.2 | 402.8 | J/(mol·K) |

Data sourced from Chirico et al. (1985)[1].

Methodologies

The determination of thermochemical data can be approached through both experimental and computational methods.

While specific experimental data for this compound isomers is limited, the following are the standard, well-established protocols that would be employed for such measurements on liquid hydrocarbons.

3.1.1. Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation of a liquid hydrocarbon is typically derived from its enthalpy of combustion, which is measured using a bomb calorimeter.

-

Principle: A precisely weighed sample of the substance is completely combusted in the presence of excess high-pressure oxygen within a constant-volume vessel (the "bomb"). The bomb is submerged in a known mass of water in a calorimeter. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Apparatus: The setup includes a high-pressure stainless steel bomb, a calorimeter bucket with a known quantity of water, a stirrer, a high-precision thermometer, and an ignition system.

-

Procedure:

-

A weighed sample of the liquid hydrocarbon (e.g., this compound) is placed in a crucible inside the bomb.

-

A fuse wire is connected to the electrodes, with its end in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is placed in the calorimeter, which is filled with a known mass of water.

-

The initial temperature of the water is recorded over a period to establish a baseline.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

-

Data Analysis: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter. This value is then corrected for standard state conditions and converted to the enthalpy of combustion (ΔH), from which the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law.

3.1.2. Adiabatic Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. From these measurements, the standard entropy can be determined.

-

Principle: In an adiabatic calorimeter, the sample is heated by a precisely measured amount of electrical energy, and the resulting temperature increase is measured. The system is designed to be highly insulated to prevent any heat exchange with the surroundings.

-

Apparatus: The apparatus consists of a sample cell, a resistance heater, a temperature sensor (like a platinum resistance thermometer), and an adiabatic shield that is maintained at the same temperature as the sample cell to prevent heat loss.

-

Procedure:

-

A known mass of the sample is placed in the sample cell.

-

The cell is cooled to a very low temperature (near absolute zero if possible).

-

A measured amount of electrical energy is supplied to the heater, and the temperature of the sample is recorded once thermal equilibrium is reached.

-

This process is repeated in small increments to obtain heat capacity measurements over a wide temperature range.

-

-

Data Analysis: The heat capacity (Cp) is calculated at each temperature from the energy input and the temperature change. The standard entropy (S°) at a given temperature (e.g., 298.15 K) is then determined by integrating the heat capacity divided by temperature (Cp/T) from 0 K to the desired temperature, accounting for the entropies of any phase transitions.

The Benson group additivity method is an empirical approach for estimating the thermochemical properties of organic molecules in the ideal gas state[2][3].

-

Principle: The method is based on the assumption that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. Each group's contribution is a value derived from experimental data of a wide range of related compounds.

-

Procedure:

-

The molecule of interest (e.g., (E)- or (Z)-2-methylhept-3-ene) is dissected into a set of defined polyvalent atomic groups. For example, a C-(C)(H)3 group represents a primary carbon atom bonded to another carbon and three hydrogens.

-

The corresponding thermochemical value (for ΔfH°, S°, or Cp°) for each group is retrieved from a database of pre-determined group values.

-

These group values are summed to give an initial estimate of the property for the entire molecule.

-

Corrections are applied to account for non-additive effects, such as cis/trans isomerism, gauche interactions, and ring strain. For this compound, a cis correction would be applied to the (Z) isomer.

-

-

Significance: This method allows for the rapid and generally accurate estimation of thermochemical data for a vast number of organic compounds for which experimental data is unavailable[1].

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the ab initio (from first principles) calculation of thermochemical properties of organic molecules, which provides a more rigorous but computationally intensive alternative to group additivity methods.

Caption: A generalized workflow for calculating molecular thermochemical properties.

Conclusion

This guide has summarized the most reliable available thermochemical data for (E)- and (Z)-2-methylhept-3-ene, which are based on the robust Benson group additivity method. The fundamental experimental techniques of bomb and adiabatic calorimetry, which form the basis for obtaining such data, have also been detailed. The provided computational workflow illustrates the modern ab initio approach to determining these crucial properties. For researchers and professionals, this compilation of data and methodologies serves as a valuable resource for applications in chemical modeling and development.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (E)-2-Methylhept-3-ene via Wittig Reaction

Abstract

This document provides a detailed protocol for the stereoselective synthesis of (E)-2-methylhept-3-ene, a valuable trisubstituted alkene, utilizing the Schlosser modification of the Wittig reaction. Standard Wittig reactions involving unstabilized ylides typically yield the (Z)-isomer as the major product.[1][2] However, the Schlosser modification allows for the selective formation of the thermodynamically more stable (E)-alkene.[1][3] This protocol is designed for researchers and scientists in organic synthesis and drug development, offering a comprehensive guide to the experimental procedure, purification, and characterization of the target molecule.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides.[1][2] The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. While stabilized ylides generally afford (E)-alkenes, unstabilized ylides, such as the one required for the synthesis of 2-methylhept-3-ene, predominantly produce (Z)-alkenes under standard conditions.[1][2]

To overcome this limitation and achieve high (E)-selectivity, the Schlosser modification is employed.[3] This method involves the in-situ generation of a β-oxido phosphonium ylide, which, upon treatment with a second equivalent of a strong base at low temperature, equilibrates to the more stable threo-lithiobetaine intermediate. Subsequent protonation and syn-elimination furnish the desired (E)-alkene with high stereoselectivity.

This application note details a robust protocol for the synthesis of (E)-2-methylhept-3-ene from propyltriphenylphosphonium bromide and isobutyraldehyde (B47883) using the Schlosser-Wittig reaction.

Data Presentation

The following table summarizes the key reactants and expected product specifications for the synthesis of (E)-2-methylhept-3-ene.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometry |

| Propyltriphenylphosphonium bromide | C21H22BrP | 385.28 | Wittig Salt | 1.1 eq |

| n-Butyllithium (n-BuLi) | C4H9Li | 64.06 | Base (Ylide gen.) | 1.05 eq |

| Isobutyraldehyde | C4H8O | 72.11 | Aldehyde | 1.0 eq |

| Phenyllithium (B1222949) (PhLi) | C6H5Li | 84.05 | Base (Schlosser) | 1.1 eq |

| (E)-2-Methylhept-3-ene | C8H16 | 112.21 | Product | - |

Expected Yield and Stereoselectivity:

| Product | Expected Yield (%) | Expected E/Z Ratio |

| (E)-2-Methylhept-3-ene | 70-85 | >95:5 |

Spectroscopic Data for (E)-2-Methylhept-3-ene:

| Spectroscopy | Expected Data |

| ¹H NMR | Predicted shifts: Olefinic protons (~5.3-5.5 ppm, multiplet), Isopropyl methine (~2.3 ppm, multiplet), Methylene protons adjacent to double bond (~1.9-2.1 ppm, multiplet), other aliphatic protons (~0.8-1.5 ppm). |

| ¹³C NMR | Predicted shifts: Olefinic carbons (~125-140 ppm), Isopropyl methine (~33 ppm), other aliphatic carbons (~13-35 ppm). |

| IR | Characteristic C-H stretching of alkenes (~3010-3030 cm⁻¹), C=C stretching (~1665-1675 cm⁻¹), and a strong band for the trans C-H bend (~960-970 cm⁻¹). |

| MS (EI) | Molecular ion (M⁺) at m/z = 112, with characteristic fragmentation patterns for an alkene. |

Experimental Protocols

Materials:

-

Propyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Isobutyraldehyde (freshly distilled)

-

Phenyllithium (PhLi) in dibutyl ether or cyclohexane/ether (typically 1.8 M)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes or pentane (B18724) for chromatography

Procedure:

Part 1: Ylide Formation and Reaction with Aldehyde

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add propyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous THF via syringe.

-

Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution will typically turn a deep orange or red color, indicating the formation of the ylide.

-

Stir the mixture at -78 °C for 30 minutes.

-

Slowly add a solution of freshly distilled isobutyraldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

Part 2: Schlosser Modification for (E)-Alkene

-

To the reaction mixture at -78 °C, slowly add phenyllithium (1.1 eq) dropwise. The color of the solution may change.

-

Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to -30 °C and maintain for 1 hour to allow for equilibration to the threo-lithiobetaine.

-

Cool the reaction mixture back down to -78 °C.

-

Prepare a solution of a proton source, such as tert-butanol (B103910) (1.2 eq), in anhydrous THF.

-

Slowly add the proton source solution to the reaction mixture at -78 °C to protonate the lithiobetaine.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

Part 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3 x volume of THF).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will contain the desired (E)-2-methylhept-3-ene and triphenylphosphine (B44618) oxide. To remove the triphenylphosphine oxide, several methods can be employed:

-

Precipitation: Dissolve the crude mixture in a minimal amount of a polar solvent (e.g., dichloromethane) and then add a large excess of a non-polar solvent (e.g., hexanes or pentane) to precipitate the triphenylphosphine oxide. The precipitate can be removed by filtration.

-

Column Chromatography: If precipitation is not effective, purify the crude product by flash column chromatography on silica gel using a non-polar eluent such as hexanes or pentane. The less polar alkene will elute first.

-

Part 4: Characterization

-

Analyze the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure and stereochemistry of (E)-2-methylhept-3-ene. The E/Z ratio can be determined by integration of the respective olefinic proton signals in the ¹H NMR spectrum or by GC analysis.

Mandatory Visualization

Caption: Mechanism of the Schlosser modification for (E)-alkene synthesis.

Caption: Workflow for the synthesis and purification of (E)-2-methylhept-3-ene.

References

Application Notes and Protocols: Stereoselective Synthesis of (Z)-2-Methylhept-3-ene via Wittig Reaction

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the stereoselective synthesis of (Z)-2-methylhept-3-ene. The synthesis is achieved through a Wittig reaction, a cornerstone of modern organic synthesis for alkene formation.[1][2] This protocol focuses on a (Z)-selective approach by employing a non-stabilized phosphorus ylide, which is generated in situ from sec-butyltriphenylphosphonium bromide and a strong base. The subsequent reaction of this ylide with propanal affords the target (Z)-alkene with high stereoselectivity. This method provides a reliable and efficient route to the desired cis-isomer. Included are a detailed reaction scheme, tables of reagents and reaction parameters based on analogous reactions, step-by-step experimental procedures, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[1][3] A key advantage of the Wittig reaction is the precise control over the location of the newly formed double bond. The stereochemical outcome of the reaction is largely influenced by the nature of the phosphorus ylide. Non-stabilized ylides, typically bearing alkyl substituents, react under kinetic control to predominantly yield (Z)-alkenes.[1][4] This (Z)-selectivity is pivotal for the synthesis of numerous biologically active molecules and fine chemicals where specific double bond geometry is a prerequisite. (Z)-2-Methylhept-3-ene is a useful building block in organic synthesis, and this protocol details a reliable method for its preparation.

Reaction Scheme

The synthesis of (Z)-2-methylhept-3-ene is accomplished in a two-step, one-pot procedure. The first step involves the formation of the sec-butyltriphenylphosphonium ylide from sec-butyltriphenylphosphonium bromide using a strong base. This is followed by the reaction of the in situ generated ylide with propanal to furnish the desired (Z)-2-methylhept-3-ene.

Step 1: Ylide Formation

(C₆H₅)₃P⁺CH(CH₃)CH₂CH₃ Br⁻ + n-BuLi → (C₆H₅)₃P=C(CH₃)CH₂CH₃ + LiBr + C₄H₁₀

Step 2: Wittig Reaction

(C₆H₅)₃P=C(CH₃)CH₂CH₃ + CH₃CH₂CHO → (Z)-CH₃CH₂CH=C(CH₃)CH₂CH₃ + (C₆H₅)₃P=O

Data Presentation